

improving throwing power in cuprous potassium cyanide formulations

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Compound of Interest

Compound Name: Cuprous potassium cyanide

CAS No.: 13682-73-0

Cat. No.: B1582781

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Executive Summary

This technical guide addresses the optimization of throwing power (macro-distribution) in **Cuprous Potassium Cyanide** (CuCN/KCN) systems. While cyanide copper is historically renowned for its natural throwing power, maintaining this property in aged baths or complex geometries requires precise electrochemical control.

Note to Researchers: This guide distinguishes between Strike Formulations (low efficiency, high throw) and High-Efficiency Formulations (high build, moderate throw). The protocols below prioritize throwing power over plating speed.

Module 1: The Mechanistic Basis of Throwing Power

To improve throwing power, we must manipulate Cathodic Polarization.^[1] Throwing power is chemically dictated by the slope of the cathode potential vs. current density curve.

- **The Polarization Principle:** A steep polarization curve means that a small change in potential (caused by IR drop into a recess) results in a small change in current density. This forces the current to distribute more evenly between the anode-facing surface (High Current Density - HCD) and the recess (Low Current Density - LCD).
- **The Role of Free Cyanide:** Free potassium cyanide is the primary driver of polarization. It shifts the reduction potential of the cupro-cyanide complex

to more negative values, increasing the energy barrier for deposition. This suppresses plating in HCD areas, allowing LCD areas to "catch up."

Diagram 1: Electrochemical Pathway for Throwing Power



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Figure 1: The electrochemical cascade showing how Free Cyanide manipulation directly influences throwing power and the associated trade-off with cathode efficiency.

Module 2: Critical Formulation Parameters

The following parameters are the "knobs" you can turn to optimize distribution. Data is based on standard Potassium Copper Cyanide chemistries.

Table 1: Target Parameters for Maximum Throwing Power

Parameter	Strike Bath (Max Throw)	High-Efficiency Bath (Med Throw)	Impact on Throwing Power
Copper Metal (Cu)	15 – 22 g/L	45 – 60 g/L	Lower metal increases polarization (improves throw).
Free Potassium Cyanide	15 – 25 g/L	15 – 20 g/L	Higher free cyanide is the #1 factor for improving throw.
Cu : Free KCN Ratio	1 : 1.0	1 : 0.4	A 1:1 ratio maximizes throw but reduces efficiency to <60%.
Potassium Hydroxide	10 – 15 g/L	15 – 30 g/L	Improves conductivity; negligible direct effect on throw.
Potassium Carbonate	< 60 g/L	< 90 g/L	High levels (>100 g/L) increase viscosity and reduce throw.
Temperature	40°C – 50°C	60°C – 70°C	Lower temperature increases polarization (improves throw).

Module 3: Troubleshooting & FAQs

This section addresses specific anomalies encountered in R&D and pilot lines.

Q1: I am observing "skip plating" in deep recesses (LCD). My Free Cyanide is within range. What is wrong?

Diagnosis: While Free Cyanide controls polarization, skip plating is often a conductivity or contamination issue.

- Hexavalent Chromium: Even 5 ppm of Cr(VI) (drag-in from rack stripping) will cause skip plating in LCD areas.

- Organic Contamination: Breakdown products of brighteners can mask the LCD surface.
- Corrective Action:
 - Check for Cr(VI) using a diphenylcarbazide spot test. If positive, add sodium hydrosulfite (0.1 g/L) to reduce it to Cr(III).
 - If Cr is absent, perform a batch carbon treatment (2 g/L activated carbon) to remove organics.

Q2: How do I remove high carbonates from a Potassium-based bath?

Context: Unlike Sodium Cyanide baths, you cannot "freeze out" Potassium Carbonate effectively because its solubility remains high even at low temperatures.

- The Problem: Carbonates >100 g/L increase viscosity, reducing solution diffusion into recesses, thus killing throwing power.
- The Protocol: You must use chemical precipitation.
 - Calcium Nitrate/Hydroxide Method: Add Calcium Hydroxide (Lime). This reacts to form Calcium Carbonate (insoluble precipitate) and Potassium Hydroxide.
 - Reaction:
 - Warning: This generates hydroxide. You must monitor pH/OH levels carefully.

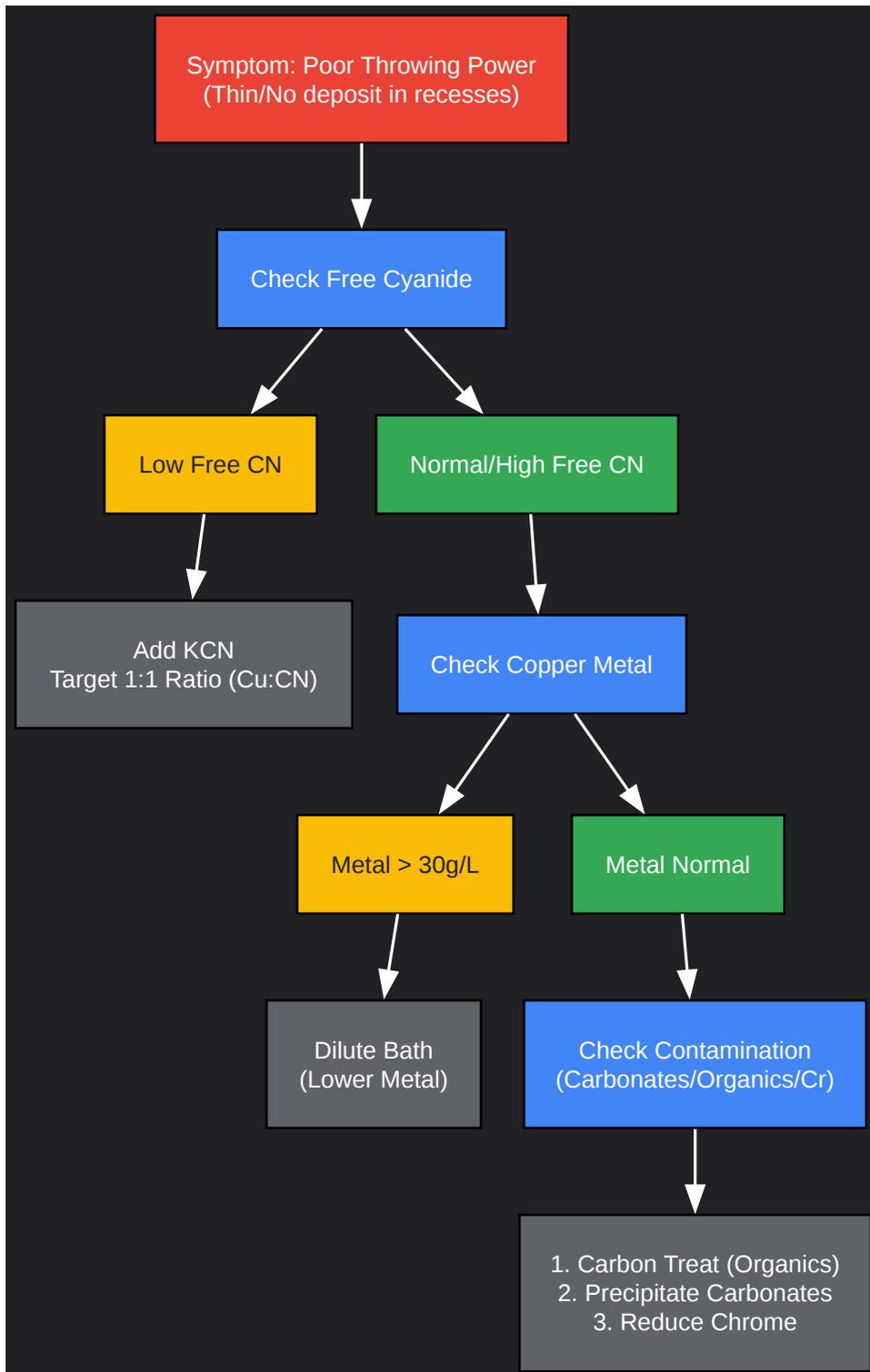
Q3: Can I use Rochelle Salts to improve throwing power?

Answer: Yes, indirectly.

- Mechanism: Rochelle Salts (Potassium Sodium Tartrate) act as anode corrodors and grain refiners.[2] By ensuring the anode remains active (preventing polarization at the anode), they maintain a consistent current supply.

- Recommendation: Maintain Rochelle Salts at 30–45 g/L. This refines the grain structure in LCD areas, making the deposit appear more uniform, even if the actual thickness distribution (macro-throw) changes only slightly [1].

Diagram 2: Troubleshooting Logic Tree



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Figure 2: Step-by-step diagnostic logic for resolving distribution issues.

Module 4: Validation Protocol (Haring-Blum Cell)

Do not rely on the Hull Cell alone for throwing power quantification.[3] The Haring-Blum Cell provides a quantitative percentage that can be tracked over time.[1]

Objective: Calculate Throwing Power (TP%) using Field's Formula.

Equipment:

- Rectangular cell with two cathodes (C1, C2) and one perforated anode.
- Distance Ratio (): Typically 5:1 (C2 is 5x further from the anode than C1).[1]

Protocol:

- Preparation: Clean and weigh two copper panels to 0.1mg accuracy.
- Setup: Position Anode between C1 (near) and C2 (far). Ensure distance ratio is exactly 5:1.
- Plating: Apply current (typically 1–2 A/dm²) for 30 minutes. Air agitation is not standard for this test unless the production bath is air-agitated (rare for cyanide).
- Measurement: Dry and weigh panels. Calculate weight gain (for near, for far).
- Calculation (Field's Formula):
[3][4]
 - Where

= Distance Ratio (5)

◦ Where

= Metal Distribution Ratio (

)[4]

Interpretation:

- TP = 0%: The metal distribution exactly matches the primary current distribution (Bad).
- TP = 100%: Perfect distribution (Metal thickness is equal on both panels).
- Target: A healthy Cyanide Copper bath should yield 40% – 60% TP [2].

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